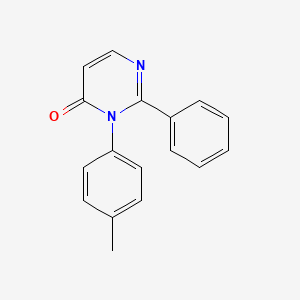
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-: is a heterocyclic compound that features a pyrimidinone core substituted with a 4-methylphenyl group at the 3-position and a phenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. For this specific compound, the reaction would involve the use of 4-methylbenzaldehyde, ethyl acetoacetate, and urea under acidic conditions .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using a suitable catalyst and solvent. For example, the use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst in ethanol has been reported to yield high efficiency and short reaction times .
化学反应分析
Types of Reactions: 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
科学研究应用
Chemistry: In chemistry, 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: In medicinal chemistry, 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its derivatives have shown promise in preclinical studies .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength .
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory processes .
相似化合物的比较
4(3H)-Quinazolinone: Similar in structure but with a different heterocyclic core.
4(3H)-Isoxazolone: Another heterocyclic compound with different substituents.
4(3H)-Thiazolinone: Contains a sulfur atom in the ring, offering different chemical properties.
Uniqueness: 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with phenyl and 4-methylphenyl groups makes it a versatile scaffold for drug design and material science .
属性
CAS 编号 |
80306-49-6 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-15(10-8-13)19-16(20)11-12-18-17(19)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI 键 |
YAEJSSBATRPNEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CN=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
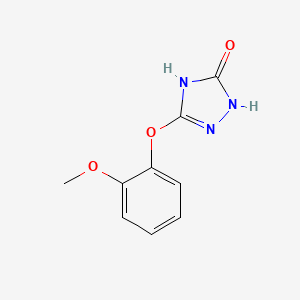
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
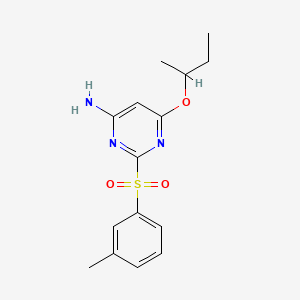
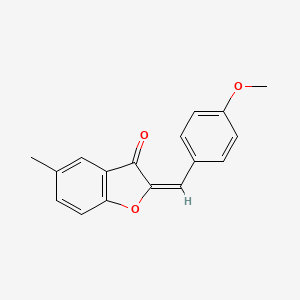
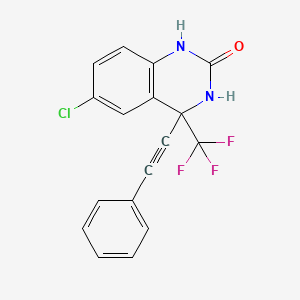
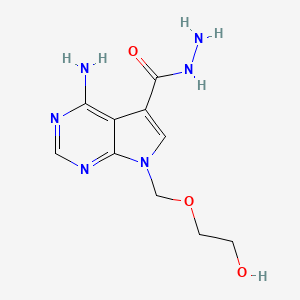
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)

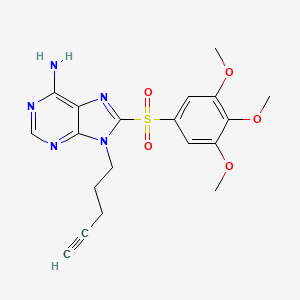
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)

![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)
